molecular formula C13H9NO2 B8791840 1-Phenyl-2-pyridin-4-ylethane-1,2-dione CAS No. 35779-40-9

1-Phenyl-2-pyridin-4-ylethane-1,2-dione

Cat. No. B8791840
M. Wt: 211.22 g/mol
InChI Key: LXHDDNZEFUEFDI-UHFFFAOYSA-N
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Patent
US07452885B2

Procedure details

A solution of 4-(phenylethynyl)pyridine (2.25 g, 12.6 mmol) and powder iodine (1.60 g, 6.3 mmol) in DMSO (30 mL) is heated at 155° C. for 4 h. The reaction mixture is cooled and poured to H2O (100 mL). The aqueous is neutralized with powdered Na2CO3 to pH˜12 and extracted with EtOAc (2×100 mL). The combined organic extracts are washed sequentially with H2O (60 mL) and brine (60 mL), then dried and concentrated. The crude material is purified by chromatography (silica gel: EtOAc/hexane: 20/80) to afford the title compound (0.81 g, 30%) as an oil. MS (+) ES: 212 (M+H)+.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.II.[OH2:17].C([O-])([O-])=[O:19].[Na+].[Na+]>CS(C)=O>[C:1]1([C:7](=[O:19])[C:8]([C:9]2[CH:10]=[CH:11][N:12]=[CH:13][CH:14]=2)=[O:17])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC1=CC=NC=C1
Name
Quantity
1.6 g
Type
reactant
Smiles
II
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed sequentially with H2O (60 mL) and brine (60 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by chromatography (silica gel: EtOAc/hexane: 20/80)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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